N-(furan-2-ylmethyl)-N-methyl-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties. Its structure features:
- A thieno[2,3-d]pyrimidine core substituted with 2,5,6-trimethyl groups, enhancing lipophilicity and steric bulk.
- A sulfanylacetamide linker bridging the core to an N-methyl-N-(furan-2-ylmethyl) group.
- A furan-2-ylmethyl moiety, contributing to hydrogen-bonding capacity via the furan oxygen.
The compound’s design leverages the thienopyrimidine core’s rigidity and the sulfanylacetamide’s flexibility for target binding.
Properties
Molecular Formula |
C17H19N3O2S2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H19N3O2S2/c1-10-11(2)24-17-15(10)16(18-12(3)19-17)23-9-14(21)20(4)8-13-6-5-7-22-13/h5-7H,8-9H2,1-4H3 |
InChI Key |
MREINKUEFKZHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)N(C)CC3=CC=CO3)C |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-N-methyl-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 278.38 g/mol. Its structure features a furan ring, a thieno[2,3-d]pyrimidine moiety, and a sulfanylacetamide functional group, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, such as the main protease (Mpro) of SARS-CoV-2. For instance, derivatives of furan-based compounds showed IC50 values indicating effective inhibition against Mpro .
- Antioxidant Activity : The presence of furan and thieno rings can enhance the antioxidant properties of the compound, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Some thieno[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
Case Studies
- SARS-CoV-2 Main Protease Inhibition : A study identified furan derivatives that effectively inhibited Mpro with low cytotoxicity. The compound's structural features were crucial for binding affinity and selectivity .
- Antioxidant Studies : Research on related thieno derivatives indicated significant antioxidant activity through scavenging free radicals in various assays.
- Inflammatory Response Modulation : In vitro studies have shown that certain derivatives can downregulate inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with two close analogs:
Key Observations:
- Lipophilicity (XLogP3): The target compound is less lipophilic (~4.2) compared to its 4-ethylphenyl analog (4.9) and cyclohexyl analog (~5.1), likely due to the smaller furan substituent.
- Hydrogen-Bonding Capacity: The 4-oxo group in the analog increases hydrogen-bond acceptors (6 vs.
- Steric Effects: The cyclohexyl group in adds significant bulk, which may improve membrane permeability but reduce binding to sterically constrained targets.
Functional Group Impact on Bioactivity
- Furan vs.
- 4-Oxo Substitution (Analog ): The ketone group may stabilize interactions with catalytic lysine or serine residues in enzymes, a feature absent in the target compound.
- Trimethylthienopyrimidine Core: Shared across all compounds, this moiety likely contributes to base-stacking interactions in nucleic acid-binding proteins or kinase ATP pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
